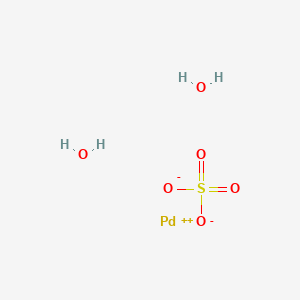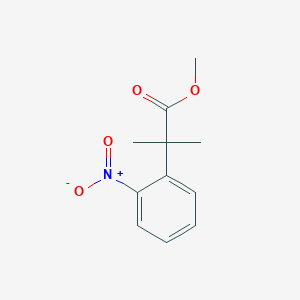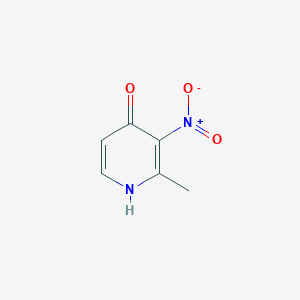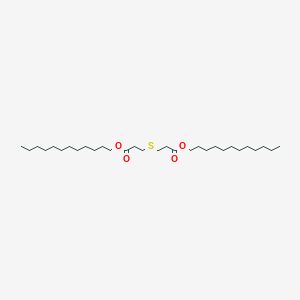
Palladium(II) sulfate dihydrate
Descripción general
Descripción
Palladium(II) sulfate dihydrate is a raw material used to prepare other palladium complexes . It acts as a catalyst in synthetic chemistry and is also used in electroplating . In the presence of sulfuric acid, it is used for the activation of alkanes .
Synthesis Analysis
Palladium(II) sulfate is produced by the reaction of palladium metal with a mixture of nitric acid and sulfuric acid . It can also be produced by the reaction of palladium(II) sulfide and oxygen in dimethylformamide . When anhydrous palladium(II) sulfate absorbs moisture from the air, it forms a greenish-brown dihydrate . The anhydrous form can be regenerated by the heating of the dihydrate at 202 °C .Molecular Structure Analysis
The molecular formula of Palladium(II) sulfate dihydrate is PdSO4.2H2O . The molecular weight is 202.48 g/mol .Chemical Reactions Analysis
Anhydrous palladium(II) sulfate decomposes to palladium(II) oxide at 525 °C releasing sulfur trioxide . The reaction is as follows: PdSO4 → PdO + SO3 .Physical And Chemical Properties Analysis
Palladium Sulfate Dihydrate is a moderately water and acid soluble Palladium source for uses compatible with sulfates . Sulfate compounds are salts or esters of sulfuric acid formed by replacing one or both of the hydrogens with a metal .Aplicaciones Científicas De Investigación
Palladium(II) Sulfate Dihydrate: Scientific Research Applications
Catalysis in Synthetic Chemistry: Palladium(II) sulfate dihydrate is widely used as a catalyst in synthetic chemistry. It facilitates various chemical reactions by increasing the rate of reaction without being consumed in the process .
Preparation of Palladium Complexes: This compound serves as a raw material for preparing other palladium complexes, which are essential in various chemical reactions and industrial processes .
Electroplating: In electroplating, Palladium(II) sulfate dihydrate is used to deposit a thin layer of palladium onto metal surfaces, which can enhance durability and resistance to corrosion .
Activation of Alkanes: When combined with sulfuric acid, it is utilized for the activation of alkanes, which are typically unreactive hydrocarbons. This activation is crucial for subsequent chemical transformations .
Automotive Catalysts: It is used to manufacture catalysts like 4% PdSO4/Al2O3 for lean-burn methane combustion in automotive applications, contributing to cleaner exhaust gases .
Production of Palladium Nanoparticles: Palladium(II) sulfate dihydrate is employed in the production of palladium nanoparticles (Pd NPs), which have applications in catalysis and as potential candidates in biomedical fields due to their unique properties .
Anti-Biocorrosion Applications: The bio-reduction of graphene oxide using sulfate-reducing bacteria, facilitated by Palladium(II) sulfate dihydrate, has implications in anti-biocorrosion, protecting materials from biological corrosion .
Biomedical Applications: Due to its catalytic properties and hydrogen storage capabilities, Palladium(II) sulfate dihydrate is being explored for various biomedical applications, including sensing behavior and drug delivery systems .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Palladium(II) sulfate dihydrate is primarily used to produce catalysts, palladium (Pd) nanoparticles, and Pd complexes . These products have potential applications in various catalytic processes .
Mode of Action
The compound interacts with its targets to facilitate catalytic reactions. For instance, it can be used as a palladium precursor to manufacture a 4% PdSO4/Al2O3 catalyst for lean-burn methane combustion in automotive applications . Furthermore, Pd(0) atoms are produced by catalyzing the semi-hydrogenation reaction with high efficiency using PdSO4 salts with H2 in alcohol solutions, regardless of the alkyne .
Biochemical Pathways
The biochemical pathways affected by Palladium(II) sulfate dihydrate are primarily related to its role as a catalyst. In the context of lean-burn methane combustion, the compound facilitates the conversion of methane, a potent greenhouse gas, into less harmful substances . In the semi-hydrogenation of alkynes, it aids in the selective reduction of alkynes to alkenes .
Pharmacokinetics
Its solubility in water is a key property influencing its bioavailability and reactivity.
Result of Action
The primary result of the action of Palladium(II) sulfate dihydrate is the facilitation of various catalytic reactions. This includes the production of Pd nanoparticles and Pd complexes, which have potential applications in catalysis .
Action Environment
The action of Palladium(II) sulfate dihydrate can be influenced by environmental factors. For instance, when anhydrous Palladium(II) sulfate absorbs moisture from the air, it forms a greenish-brown dihydrate . The anhydrous form can be regenerated by heating the dihydrate at 202 °C . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .
Propiedades
IUPAC Name |
palladium(2+);sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.2H2O.Pd/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRRPLUAGEFNJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O6PdS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621923 | |
| Record name | Palladium(2+) sulfate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13444-98-9 | |
| Record name | Palladium(2+) sulfate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladiumsulfat Hydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B170342.png)
![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)







![2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic acid, methyl ester](/img/structure/B170370.png)
